molecular formula C17H13Cl2NO2 B029946 9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE CAS No. 114041-34-8

9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE

Cat. No.: B029946
CAS No.: 114041-34-8
M. Wt: 334.2 g/mol
InChI Key: MUUAMUZKWBQPCO-UHFFFAOYSA-N
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Description

9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROXYL)-9H-CARBAZOLE is a substituted carbazole derivative characterized by a carbazole core functionalized with acetyl, chloro, and ketone groups. The carbazole scaffold is widely studied due to its electronic properties and applications in materials science and pharmaceuticals. The compound’s structure includes:

  • A 9-acetyl group (CH₃CO-) at the N-position of the carbazole.
  • A 6-chloro substituent on the carbazole aromatic ring.
  • A 2-(2-chloro-1-oxopropyl) side chain, introducing additional chloro and ketone functionalities.

For example, carbazole reacts with chloroacetyl chloride to form esters like 1-(9H-carbazole-9-yl) chloroethanone (2), followed by hydrazine hydrate treatment to yield hydrazides. The presence of multiple chloro and acetyl groups in the target compound suggests sequential substitution and acylation steps.

Properties

IUPAC Name

1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUAMUZKWBQPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114041-34-8
Record name 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-CHLOROPROPIONYL)-6-CHLORO-9-ACETYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6YAY1U7B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Yield

StepReagentsSolventTemperatureTimeYield
1TCICADMF40°C2 hN/A
2AcCl, 2-chloropropionyl chloride, HClDMF40°C2 hNot reported

This method is noted for its regioselectivity but faces challenges in isolating intermediates due to the structural similarity of byproducts.

Comparative Analysis of Preparation Methods

MethodKey AdvantagesLimitationsScalability
Friedel-CraftsHigh regioselectivityLow yields; complex purificationModerate
Thermal CyclizationRobust for core synthesisHigh energy input; side reactionsLow
PhotochemicalMild conditions; scalableRequires specialized equipmentHigh (gram-scale)

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is primarily recognized as an impurity of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). Understanding the behavior and characteristics of this compound can aid in:

  • Quality Control : Monitoring impurities during the synthesis of Carprofen ensures the safety and efficacy of the drug.
  • Drug Design : The structural features of this compound can inspire modifications in drug design to enhance therapeutic effects or reduce side effects.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its chlorinated carbazole structure allows for:

  • Synthesis of Novel Compounds : Researchers can utilize it to create derivatives with potential biological activity, expanding the library of compounds for testing against various diseases.
  • Material Science Applications : Due to its unique electronic properties, it may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Impurity Profiling in Carprofen Production

A study conducted on the synthesis of Carprofen highlighted the significance of monitoring impurities, including this compound. The research emphasized the need for advanced analytical techniques like HPLC and GC-MS to quantify and characterize impurities, ensuring compliance with regulatory standards.

Case Study 2: Synthesis of Novel Anticancer Agents

Research exploring chlorinated carbazole derivatives has shown promising results in anticancer activity. A derivative synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-(2-Chloropropionyl)-6-chloro-9-acetylcarbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The presence of chlorinated and acetyl groups can enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity : Chloro substituents and aromatic rings contribute to high hydrophobicity (inferred XlogP > 4.5, similar to related compounds).

Comparison with Similar Compounds

To contextualize the properties of 9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE, a comparative analysis with structurally related carbazole derivatives is provided below.

Table 1: Physicochemical and Structural Comparison

Property This compound (Inferred) 9-(3-CHLOROPROP-2-YN-1-YL)-9H-CARBAZOLE 1-(9H-CARBAZOL-9-YL) CHLOROETHANONE
Molecular Formula C₁₉H₁₄Cl₂NO₂ C₁₅H₁₀ClN C₁₄H₁₀ClNO
Exact Molecular Weight (g/mol) ~377.25 (calculated) 239.05 243.69
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 2 (ketone O atoms) 0 1 (ketone O)
Topological Polar Surface Area (Ų) ~34.5 (estimated) 4.9 20.3
XlogP ~5.0 (estimated) 4.5 3.8
Key Substituents 9-Acetyl, 6-Cl, 2-(2-Cl-1-oxopropyl) 3-Chloropropynyl 9-Chloroacetyl

Structural and Functional Differences

a) Substituent Effects on Properties

  • Lipophilicity (XlogP): The target compound’s higher chloro and acetyl content increases its lipophilicity compared to 1-(9H-carbazol-9-yl) chloroethanone (XlogP 3.8 vs. ~5.0). The propargyl chloride derivative () has lower molecular weight but comparable hydrophobicity due to the alkyne group.
  • Polarity : The ketone groups in the target compound elevate its polar surface area (~34.5 Ų vs. 4.9 Ų in ), suggesting better solubility in polar aprotic solvents.

b) Hydrogen Bonding and Crystal Packing

The ketone functionalities enable hydrogen bonding interactions, which influence crystal packing and stability. In contrast, 9-(3-chloroprop-2-yn-1-yl)-9H-carbazole lacks H-bond acceptors, relying on van der Waals forces and halogen interactions for crystal cohesion. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving such structural nuances.

Research Implications

  • Drug Design : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, necessitating formulation optimization.
  • Materials Science : The extended conjugation from acetyl/ketone groups could improve charge transport in organic semiconductors.

Biological Activity

9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor, antimicrobial, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

  • Molecular Formula : C17H13Cl2N O2
  • Molecular Weight : 334.20 g/mol

1. Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that this compound can inhibit various cancer cell lines:

Cell Line IC50 Value (µg/mL) Activity
A549 (Lung Cancer)5.9High Anticancer Activity
HEP 2 (Laryngeal)Not specifiedActive
EAC (Ehrlich Ascites Carcinoma)Not specifiedActive

Case Study : In a study by Howorko et al., several N-substituted carbazoles were evaluated for their anticancer effects on A549 cells. The presence of electron-donating groups was found to enhance the basicity and, consequently, the anticancer activity of these compounds .

2. Antimicrobial Activity

Carbazole derivatives, including our compound of interest, have been tested for antimicrobial properties against various pathogens. The results indicate moderate to excellent activity against both bacterial and fungal strains.

Microorganism Tested Compounds Activity Level
Fusarium porum9-acetyl derivativesExcellent
Aspergillus macrosporus9-acetyl derivativesExcellent
Staphylococcus aureus8a-g, 9a-gModerate to Good

Case Study : Surendiran et al. reported that certain carbazole derivatives demonstrated significant antibacterial activity comparable to standard drugs like ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on this structural framework.

3. Neuroprotective Activity

Neuroprotection is another area where carbazole derivatives have shown promise. The presence of bulky substituents at the N-position of the carbazole structure enhances neuroprotective effects.

Compound Concentration (µM) Neuroprotective Effect
2-phenyl-9-(p-tolyl)-9H-carbazole3Significant
Various N-substituted carbazoles30Significant

Case Study : Research by Howorko et al. demonstrated that compounds with bulky groups at the N-position provided considerable neuroprotection against glutamate-induced cell injury . This suggests a potential therapeutic application in neurodegenerative diseases.

Q & A

Q. How can conflicting crystallographic data (e.g., space group assignments) be reconciled?

  • Methodological Answer : Re-process raw diffraction data (HKL-2000) to check for missed symmetry elements. Compare R-factor convergence in SHELXL for alternative space groups. If ambiguity persists, POWDER-LLM analysis of bulk material determines predominant polymorph .

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